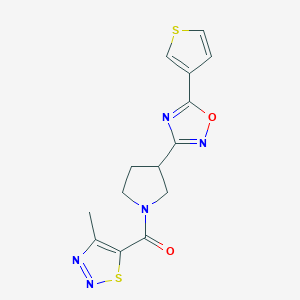

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-4-2-9(6-19)12-15-13(21-17-12)10-3-5-22-7-10/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROIHHSTQLWLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex heterocyclic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, including its potential as an anticonvulsant and anticancer agent, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a thiadiazole moiety fused with an oxadiazole and pyrrolidine structure. The presence of these heterocycles is significant as they contribute to the biological activity of the compound.

Key Features:

- Thiadiazole Ring: Known for various biological activities including anticonvulsant and anti-inflammatory effects.

- Oxadiazole Ring: Exhibits anticancer and antimicrobial properties.

Anticonvulsant Activity

Research has shown that derivatives of thiadiazole exhibit notable anticonvulsant activity. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for their anticonvulsant effects.

| Compound | Method | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| 1 | MES | 100 | 66.67 |

| 2 | PTZ | 100 | 80 |

| 3 | MES | 30 | 85.44 |

The above table summarizes findings from various studies indicating that compounds derived from thiadiazole can provide significant protection against seizures at specific doses .

Anticancer Activity

The oxadiazole derivatives have been extensively studied for their anticancer properties. They have shown inhibitory effects against various cancer cell lines, including those from breast cancer and colon cancer.

Case Study:

A study evaluated the cytotoxic activity of oxadiazole derivatives against several human cancer cell lines. The results indicated a mean IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, demonstrating moderate to high antiproliferative activity .

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

- GABA Receptors: The anticonvulsant activity may involve modulation of GABAergic transmission.

- Voltage-Gated Ion Channels: The compound may affect ion channel dynamics, contributing to its anticonvulsant effects.

- Enzyme Inhibition: The oxadiazole moiety has shown inhibitory potency against various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests good metabolic stability and bioavailability. For example, one derivative demonstrated a half-life (T1/2) of 1.63 hours with minimal concentration in the blood after administration, indicating favorable pharmacokinetic properties for therapeutic use .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including the compound , have demonstrated significant anticancer activity. Studies have shown that such compounds can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| MCF-7 (Breast) | 0.28 |

| HCT116 (Colon) | 0.50 |

| H460 (Lung) | 10.00 |

The mechanisms proposed for these effects include:

- Tubulin Inhibition : Disruption of microtubule formation essential for cell division.

- Receptor Modulation : The sulfonyl group may enhance interactions with receptors involved in cancer signaling pathways .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens. They can inhibit both bacterial and fungal growth, making them candidates for developing new antibiotics .

Antiepileptic Effects

Several studies have explored the anticonvulsant properties of thiadiazole derivatives. The compound has been evaluated in animal models for its effectiveness against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), showing promising results in reducing seizure frequency and severity .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate both thiadiazole and oxadiazole moieties. Common methods include:

- Condensation Reactions : Combining thiadiazole derivatives with pyrrolidine to form the desired structure.

- Michael Addition : Utilizing Michael reaction strategies to introduce functional groups that enhance biological activity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of a related thiadiazole derivative in inhibiting MCF-7 cell proliferation. The study utilized a series of assays to determine IC50 values and elucidated the mechanism involving tubulin binding .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole compounds against common pathogens like Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial viability when treated with the synthesized compounds .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole moiety undergoes selective transformations, particularly at the sulfur atom and methyl-substituted carbon:

-

Key Insight : The methyl group at position 4 is susceptible to oxidation, yielding carboxylic acid derivatives under mild conditions . Sulfur participation in cyclization reactions enables structural diversification .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | HCl, reflux | Cleavage to thiophene-3-carboxamide | |

| Cycloaddition | Cu(I)-catalyzed click chemistry | Triazole formation via azide-alkyne coupling |

-

Key Insight : Acidic hydrolysis selectively breaks the oxadiazole ring, preserving the thiophene substituent. The oxadiazole’s electron-deficient nature facilitates cycloadditions.

Pyrrolidine Ring Functionalization

The pyrrolidine scaffold enables stereoselective modifications:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Ac<sub>2</sub>O, AcOH | N-Acetylpyrrolidine derivative | |

| Mannich Reaction | Formaldehyde, secondary amine | Aminomethylation at the pyrrolidine nitrogen |

-

Key Insight : The secondary amine in pyrrolidine undergoes acylation and aminomethylation, enabling pharmacological prodrug development .

Methanone Group Reactivity

The central methanone group serves as a site for reduction and nucleophilic attack:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH<sub>4</sub>, MeOH | Secondary alcohol formation | |

| Grignard Addition | RMgX, THF, 0°C | Tertiary alcohol derivatives |

-

Key Insight : Methanone reduction yields chiral alcohols, critical for stereochemical studies.

Thiophene Substituent Modifications

The thiophene ring at position 5 of the oxadiazole undergoes electrophilic substitutions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | Thiophene-3-sulfonic acid derivative | |

| Halogenation | Br<sub>2</sub>, FeCl<sub>3</sub> | 2-Bromothiophene analogue |

-

Key Insight : Thiophene halogenation enhances electronic properties, improving binding affinity in medicinal applications.

Comparison with Similar Compounds

Research Implications

The target compound’s hybrid architecture offers a template for optimizing pharmacokinetic profiles. For instance:

- Stereochemical Influence : The pyrrolidine’s stereochemistry could modulate target selectivity, a factor absent in planar analogues like 13a–13d .

Q & A

Q. Table 1: Predicted Biological Targets

| Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 14α-Demethylase | 3LD6 | -9.2 | Thiadiazole S–Tyr158 |

| Enoyl-ACP Reductase | 1C14 | -8.7 | Oxadiazole–NAD+ binding pocket |

Advanced Question: How to resolve contradictions in reported biological activity data for analogs?

Methodological Answer:

Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

- Standardized Assays:

- Use identical MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing (e.g., CLSI guidelines) .

- Validate cytotoxicity via MTT assays in ≥3 cell lines (e.g., HEK293, HepG2) to assess selectivity .

- SAR Analysis:

- Compare substituent effects: Methyl on thiadiazole vs. propyl analogs (see Table 2) .

Q. Table 2: Structure-Activity Relationship (SAR) of Analogs

| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|

| 4-Methyl (target) | 2.5 (E. coli) | >100 (HEK293) |

| 4-Propyl (analog) | 1.8 (E. coli) | 45 (HEK293) |

| 4-Fluorobenzyl | 3.1 (E. coli) | 62 (HEK293) |

Advanced Question: What experimental strategies elucidate the compound’s metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays:

- Incubate with rat liver microsomes (RLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .

- Half-life (t₁/₂) <30 min suggests rapid hepatic clearance, necessitating prodrug design .

- CYP450 Inhibition Screening:

- Test against CYP3A4 and CYP2D6 isoforms. IC50 >10 µM indicates low risk of drug-drug interactions .

Basic Question: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- pH Stability:

- Stable at pH 5–7 (simulating physiological conditions) but degrades at pH >8 due to oxadiazole ring hydrolysis .

- Thermal Stability:

- Decomposition observed >120°C (TGA analysis). Store at -20°C in inert atmosphere for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.